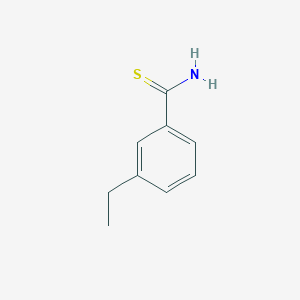

3-Ethyl-thiobenzamide

描述

Significance and Versatility of Thioamide Functional Groups in Organic Synthesis

The thioamide functional group, where a sulfur atom replaces the oxygen of a conventional amide, is a versatile and significant building block in modern organic synthesis. nih.gov This single-atom substitution imparts distinct chemical properties; the C=S bond is weaker and longer than the C=O bond, and thioamides exhibit different hydrogen bonding capabilities, acting as stronger hydrogen bond donors but weaker acceptors than their amide counterparts.

This unique reactivity makes thioamides crucial intermediates for the synthesis of various sulfur-containing heterocyclic compounds. nih.gov They are also considered important bioisosteres of the amide bond. This means they can be substituted for amides in biologically active molecules to potentially enhance their chemical stability, improve pharmacokinetic properties, or modulate their interaction with biological targets. semanticscholar.org

Historical Development and Evolution of Research on Substituted Thiobenzamides

The exploration of thiobenzamides and their derivatives has a rich history. Early synthetic methods often relied on harsh reagents to perform the thionation of amides. Classic thiating agents include phosphorus pentasulfide (P₄S₁₀) and, later, Lawesson's reagent, which became popular for converting carbonyls to thiocarbonyls. nih.govnih.gov These methods, while effective, often required high temperatures and the use of dry, toxic solvents like toluene (B28343) or xylene. nih.gov

Early research also focused on the biological activities of these compounds. For instance, studies in the 1980s conducted quantitative structure-activity relationship (QSAR) analyses on thiobenzamides to optimize their tuberculostatic action, investigating how chemical structure influences biological efficacy and toxicity. nih.gov This foundational work paved the way for the more nuanced approaches used in modern drug design.

Current Research Frontiers and Unaddressed Challenges in Thioamide Science

Contemporary research in thioamide chemistry is largely focused on developing more efficient, milder, and environmentally benign synthetic methods. rsc.org Scientists are exploring novel thiating reagents and catalyst systems to overcome the limitations of older protocols. nih.govresearchgate.net For example, methods using iodine-alumina as a catalyst under solvent-free microwave irradiation have been developed to produce thiobenzamides from benzoylthioureas with high yields and easier product isolation. rsc.org Another approach involves using ionic liquids as a medium for the synthesis of thioamides from nitriles at room temperature. rsc.org

Despite these advances, significant challenges remain. Many synthetic routes still struggle with issues like low yields, the need for expensive or toxic reagents, and the generation of unwanted by-products. rsc.org A key goal in the field is the development of protocols that are broadly applicable to a wide range of substrates and tolerant of various functional groups, which is crucial for applications in complex molecule synthesis and medicinal chemistry. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-ethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSOBHSCKOFAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617235 | |

| Record name | 3-Ethylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-20-6 | |

| Record name | 3-Ethylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 3 Ethyl Thiobenzamide

Established Synthetic Routes to Thiobenzamide Derivatives

The synthesis of thiobenzamides, including this compound, has traditionally relied on a set of well-established chemical reactions. These methods are widely documented in chemical literature and form the foundation of thioamide chemistry.

Classical Willgerodt-Kindler Reaction and its Modern Adaptations

The Willgerodt-Kindler reaction is a cornerstone in the synthesis of thioamides from aryl ketones or aldehydes. organic-chemistry.org This reaction typically involves heating the carbonyl compound with a primary or secondary amine and elemental sulfur. organic-chemistry.org For the synthesis of this compound, the logical starting material would be 3-ethylacetophenone (B146817) or 3-ethylbenzaldehyde. The reaction proceeds through the formation of an enamine, which then reacts with sulfur. organic-chemistry.org

Modern adaptations of this reaction have focused on improving yields and reaction conditions. For instance, the use of base catalysts such as sodium sulfide (Na₂S·9H₂O) has been shown to significantly enhance the efficiency of the Willgerodt-Kindler reaction for the synthesis of thiobenzanilides from benzaldehydes and anilines. thieme-connect.descispace.com This catalytic approach is believed to initiate the nucleophilic cleavage of the elemental sulfur ring, thus facilitating the reaction. thieme-connect.de Solventless conditions have also been explored, providing a cleaner reaction profile by avoiding the use of organic solvents. mdpi.com

| Starting Material | Reagents | Conditions | Product | Key Findings | Reference(s) |

| Aryl Ketones/Aldehydes | Amine, Elemental Sulfur | Heating | Thioamide | Fundamental method for thioamide synthesis. | organic-chemistry.org |

| Benzaldehydes, Anilines | Sulfur, Na₂S·9H₂O (cat.) | DMF, 115 °C | Thiobenzanilides | Base catalyst significantly improves yields. | thieme-connect.descispace.com |

| Aromatic Aldehydes, Amines | Elemental Sulfur | Solvent-free, 100 °C | Aryl Thioamides | Avoids the use of organic solvents, offering a greener alternative. | mdpi.comresearchgate.net |

Thionation Strategies Utilizing Sulfurizing Reagents

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a direct and widely used method for preparing thioamides from their corresponding amides. mdpi.com To synthesize this compound via this route, one would start with 3-ethylbenzamide. epa.gov

The most common sulfurizing agents are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgclockss.org Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions. mdpi.com Thionation of amides using these reagents typically provides good yields of the corresponding thioamides. mdpi.com

Recent advancements have introduced alternative thionating systems. For example, the combination of thiophosphoryl chloride (PSCl₃), water, and triethylamine (B128534) under solvent-free microwave irradiation offers a rapid and efficient protocol for the synthesis of various thiocarbonyl compounds, including thioamides. organic-chemistry.org

| Starting Material | Sulfurizing Agent | Conditions | Product | Key Findings | Reference(s) |

| Amides | Lawesson's Reagent or P₄S₁₀ | Organic Solvent, Heating | Thioamide | A versatile and high-yielding method for thioamide synthesis. | mdpi.comorganic-chemistry.org |

| Carbonyl Compounds | PSCl₃/H₂O/Et₃N | Solvent-free, Microwave | Thiocarbonyl Compound | A rapid and efficient thionation protocol. | organic-chemistry.org |

Reactions Involving Acyl Halides and Amines

The reaction of acyl halides with a source of sulfur and an amine derivative can also yield thioamides. For instance, the synthesis of N-aroylthiourea derivatives can be achieved by reacting aroyl chlorides with ammonium (B1175870) thiocyanate, followed by reaction with an appropriate aniline. researchgate.net In the context of this compound, one could envision a pathway starting from 3-ethylbenzoyl chloride.

Another approach involves the preparation of α-thioamides from α-chloroamides. rsc.org This two-step process begins with the formation of an α-chloroamide from an acyl chloride and an amine, followed by nucleophilic substitution of the chloride with a sulfur nucleophile. rsc.org

| Starting Material | Reagents | Product | Key Findings | Reference(s) |

| Aroyl Chlorides | Ammonium Thiocyanate, Aniline | N-Aroylthiourea | A method for synthesizing more complex thioamide derivatives. | researchgate.net |

| α-Chloroamides | Sulfur Nucleophile | α-Thioamide | A two-step process for the synthesis of α-thioamides. | rsc.org |

Novel and Green Chemistry Approaches in Thioamide Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This has led to the emergence of novel approaches for thioamide synthesis that minimize waste and energy consumption.

Catalyst-Free and Solvent-Free Reaction Conditions

A noteworthy advancement in green chemistry is the development of catalyst-free and solvent-free reactions. researchgate.net A one-pot, three-component Willgerodt-Kindler reaction has been reported for the synthesis of thioamides from aromatic aldehydes, elemental sulfur, and amines under solvent- and catalyst-free conditions at elevated temperatures or even at room temperature for certain substrates. mdpi.comresearchgate.net This methodology is highly efficient and aligns with the principles of green chemistry by eliminating the need for both a catalyst and a solvent. researchgate.net

Furthermore, the use of deep eutectic solvents (DES) as an environmentally benign reaction medium has been explored for the synthesis of thioamides. rsc.orgrsc.org These reactions can proceed without an additional catalyst, and the DES can often be recycled and reused, further enhancing the sustainability of the process. rsc.orgrsc.org

| Reaction Type | Conditions | Advantages | Reference(s) |

| Willgerodt-Kindler | Solvent- and catalyst-free, 100 °C or room temperature | High efficiency, reduced waste, no catalyst or solvent required. | mdpi.comresearchgate.net |

| Willgerodt-Kindler | Deep Eutectic Solvent (DES), mild heat | Environmentally benign, recyclable solvent, catalyst-free. | rsc.orgrsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.gov The application of microwave irradiation to the Willgerodt-Kindler reaction has been shown to be highly effective. scholarscentral.comlongdom.org For example, thioamides can be prepared in moderate to good yields from benzylamines and elemental sulfur under solvent-free microwave conditions in just 15 minutes. researchgate.net

Microwave-assisted synthesis has also been successfully applied to thionation reactions. The use of a fluorous Lawesson's reagent under microwave irradiation facilitates the synthesis of thioamides and other sulfur-containing heterocycles with high yields. organic-chemistry.org

| Reaction Type | Conditions | Advantages | Reference(s) |

| Willgerodt-Kindler | Microwave irradiation, solvent-free | Rapid reaction times, high yields. | scholarscentral.comlongdom.orgresearchgate.net |

| Thionation | Fluorous Lawesson's Reagent, Microwave irradiation | High yields, efficient synthesis of thioamides and related heterocycles. | organic-chemistry.org |

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as green and efficient media for a variety of organic transformations, including the synthesis of thioamides. Their unique properties, such as low vapor pressure, thermal stability, and high polarity, make them attractive alternatives to conventional volatile organic solvents. researchgate.netresearchgate.net The use of ILs can lead to improved reaction yields, shorter reaction times, and simplified work-up procedures. researchgate.net

A notable example is the synthesis of thiobenzamide derivatives from aryl nitriles using sodium sulfide (Na₂S·9H₂O) as the sulfur source in the presence of the ionic liquid 1,8-diazabicyclo researchgate.netresearchgate.netundec-7-enium acetate (B1210297) ([DBUH][OAc]). mdpi.comrsc.org This method allows for the reaction to proceed at room temperature, offering a mild and eco-friendly approach. rsc.org The ionic liquid not only acts as the reaction medium but can also be recycled and reused multiple times without a significant drop in its catalytic activity. mdpi.com This process is tolerant of various functional groups on the aryl nitrile, highlighting its broad applicability. rsc.org

Another ionic liquid, tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), has been utilized as a catalyst in the synthesis of N-benzylbenzothioamides. mdpi.com This solvent- and base-free method employs aerobic oxygen as the sole oxidant and demonstrates good functional group tolerance, even with sterically hindered substrates. mdpi.com

The choice of the ionic liquid, including the nature of both the cation and anion, can significantly influence the reaction rate and selectivity. researchgate.net These examples underscore the potential of ionic liquids to facilitate the synthesis of thiobenzamides under environmentally benign conditions.

Table 1: Ionic Liquid-Mediated Synthesis of Thiobenzamides

| Ionic Liquid | Reactants | Sulfur Source | Key Features | Reference |

|---|---|---|---|---|

| [DBUH][OAc] | Aryl nitriles | Na₂S·9H₂O | Room temperature, reusable IL, good functional group tolerance. | mdpi.comrsc.org |

Multicomponent Reaction Strategies for Thiobenzamide Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach offers significant advantages, including high atom economy, simplified procedures, and the ability to generate diverse molecular libraries. rsc.org MCRs are increasingly employed for the synthesis of heterocyclic compounds, including those derived from thiobenzamides. nih.govscilit.commdpi.comacs.org

One such strategy involves the one-pot, three-component reaction of arylglyoxals, a bioactive natural product like lawsone, and thiobenzamides in acetic acid. scilit.comacs.org This metal- and catalyst-free method proceeds at 90 °C and provides excellent yields of highly substituted 1,3-thiazole derivatives in a short time. scilit.comacs.org The products are often easily isolated by filtration, avoiding the need for column chromatography. scilit.comacs.org

Another MCR approach for synthesizing substituted thiazoles involves the reaction of thiobenzamides with isonitriles in the presence of a palladium/porous organic ligand (Pd/POL) catalyst. nih.gov This leads to the formation of a thiobenzamide-substituted thiazole (B1198619), which can be further functionalized. nih.gov Furthermore, a four-component reaction has been developed for thiazole formation from simple starting materials under metal-free conditions, showcasing the versatility of MCRs in generating complex heterocyclic structures from readily available precursors. nih.gov

These examples highlight the power of MCRs to construct complex thiobenzamide-containing frameworks in a convergent and efficient manner, providing access to a wide range of potentially bioactive molecules.

Table 2: Multicomponent Reactions for Thiobenzamide-Derived Heterocycles

| Reactants | Product Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Arylglyoxals, lawsone, thiobenzamides | Lawsone-linked 1,3-thiazoles | Acetic acid, 90 °C | Metal- and catalyst-free, high yields, simple work-up. | scilit.comacs.org |

| Thiobenzamides, isonitriles | Thiobenzamide-substituted thiazoles | Pd/POL catalyst | Catalytic, allows for further functionalization. | nih.gov |

Derivatization and Functionalization Strategies of Existing Thiobenzamides

The derivatization of the thiobenzamide core is a crucial strategy for synthesizing a diverse range of functionalized molecules. These modifications can be used to introduce specific properties or to build more complex molecular architectures.

One approach involves the direct C-H functionalization of arenes, which allows for the site-selective introduction of new substituents. acs.org While this area is still developing, it holds great promise for the efficient derivatization of thiobenzamides. acs.orgthieme-connect.com

A more established method for derivatization is through the reaction of the thioamide group itself. For instance, thiobenzamides can undergo oxidative dimerization to form 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net This reaction can be facilitated by reagents such as polymer-supported iodobenzene (B50100) diacetate or pentylpyridinium tribromide, the latter of which can act as both a solvent and a reagent in an environmentally friendly process. researchgate.net

Furthermore, thioamides can be converted to other functional groups. A mild and selective method for the transformation of N,N-Boc₂-thioamides into thionoesters has been developed. nsf.gov This process involves the activation of the thioamide through N-C(S) bond destabilization and demonstrates broad applicability with various aromatic and aliphatic alcohols. nsf.gov This strategy is particularly useful for the late-stage functionalization of complex molecules. nsf.gov

The thioamide group also serves as a key building block in the synthesis of various heterocycles. For example, thiobenzamides react with α-chloroglycinates in a Hantzsch-type heterocyclization to yield 5-acylamino-1,3-thiazoles under mild, catalyst-free conditions. mdpi.com This reaction utilizes readily available and inexpensive starting materials. mdpi.com

Table 3: Derivatization and Functionalization of Thiobenzamides

| Reaction Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Dimerization | Pentylpyridinium tribromide | 3,5-Disubstituted 1,2,4-thiadiazoles | Environmentally benign, solvent/reagent ionic liquid. | researchgate.net |

| Thionoesterification | N,N-Boc₂-thioamides, alcohols | Thionoesters | Mild, selective, suitable for late-stage functionalization. | nsf.gov |

Reaction Chemistry and Mechanistic Elucidation of 3 Ethyl Thiobenzamide Transformations

Nucleophilic and Electrophilic Reactivity of the Thioamide Moiety

The thioamide functionality (-C(S)NH₂) is characterized by a resonance-induced delocalization of electrons, which imparts both nucleophilic and electrophilic character to different atoms within the group. The presence of the electron-donating ethyl group at the meta-position of the phenyl ring in 3-Ethyl-thiobenzamide is expected to modestly enhance the electron density of the aromatic system and, by extension, influence the reactivity of the thioamide group.

Reactivity at the Thiocarbonyl Carbon Center

The carbon atom of the thiocarbonyl group (C=S) in this compound is electrophilic. This is due to the electronegativity difference between carbon and sulfur, leading to a partial positive charge on the carbon atom. Consequently, it is susceptible to attack by various nucleophiles.

The electrophilicity of the thiocarbonyl carbon is a key factor in many reactions of thioamides. For instance, in the presence of strong bases, the thioamide can be deprotonated at the nitrogen atom, and the resulting anion can then participate in reactions. However, direct nucleophilic attack at the carbon is also a common pathway. The iodomethylate of N,N-dimethylthiobenzamide, an activated form of thiobenzamide (B147508), readily reacts with nucleophiles such as sodium ethylmercaptide and potassium cyanide, demonstrating the susceptibility of the carbon center to nucleophilic attack. In the case of this compound, the ethyl group at the meta-position is not expected to significantly hinder nucleophilic attack at the thiocarbonyl carbon due to its remote location.

Reactivity at the Amide Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms of the thioamide group in this compound exhibit nucleophilic character. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attacks, particularly after deprotonation. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophile and readily attacks electrophilic centers.

The nucleophilicity of the sulfur atom is central to many cyclization reactions involving thioamides. For example, in the widely used Hantzsch thiazole (B1198619) synthesis, the sulfur atom of the thioamide acts as the nucleophile, attacking an α-haloketone. This initial S-alkylation is a critical step in the formation of the thiazole ring. Similarly, in reactions with other electrophiles like α-bromoesters, the sulfur atom initiates the reaction sequence. The nucleophilicity of amines, and by extension the thioamide nitrogen, generally correlates with their basicity. The ethyl group in this compound, being weakly electron-donating, would slightly increase the basicity and therefore the nucleophilicity of the nitrogen atom compared to unsubstituted thiobenzamide.

Cyclization Reactions Leading to Heterocyclic Systems

Thioamides are invaluable building blocks in heterocyclic chemistry, serving as precursors for a variety of sulfur and nitrogen-containing ring systems. This compound, with its reactive thioamide moiety, is a potential substrate for the synthesis of diverse heterocyclic compounds, including thiazoles, thiazolines, and thiadiazoles.

Formation of Thiazole Derivatives

The synthesis of thiazoles from thioamides is a well-established transformation, most famously achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. The general mechanism proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the thiazole ring.

While specific examples for this compound are not prevalent in the literature, the reaction of various thiobenzamides with different α-haloketones has been extensively studied. For instance, thiobenzamide reacts with phenacyl bromides to yield 2,4-disubstituted thiazoles. A modular synthesis approach has also been developed for thiazole derivatives using a cascade protocol involving thiobenzamides and a 4-bromo-3-ethoxycrotonate electrophile, resulting in excellent yields. Given the general nature of these reactions, it is highly probable that this compound would undergo similar transformations to produce the corresponding 2-(3-ethylphenyl)-thiazole derivatives.

Table 1: Examples of Thiazole Synthesis from Thioamides

| Thioamide Reactant | Electrophile | Product | Yield (%) | Reference |

| Thiobenzamide | Phenacyl bromide | 2,4-Diphenylthiazole | Not specified | |

| Thiobenzamide | Ethyl 4-bromocrotonate | Ethyl 2-phenylthiazole-4-acetate | Quantitative | |

| p-Tolylthioamide | Ethyl 4-bromocrotonate | Ethyl 2-(p-tolyl)thiazole-4-acetate | Quantitative |

Synthesis of Thiazoline and Thiadiazole Rings

Thiazoline and thiadiazole ring systems can also be synthesized from thioamide precursors. Thiazolines, which are partially saturated analogs of thiazoles, can be prepared through similar condensation strategies but under conditions that avoid the final dehydration step or by using different starting materials. A domino protocol for the synthesis of thiazolines involves the reaction of thioamides with γ-bromoenones.

Thiadiazoles, which are five-membered rings containing two nitrogen atoms and one sulfur atom, can be formed from thioamides through various oxidative cyclization reactions. For example, the oxidative dimerization of thiobenzamides in the presence of an oxidant can lead to the formation of 3,5-diaryl-1,2,4-thiadiazoles. Another approach involves the reaction of thioamides with reagents like methyl bromocyanoacetate, which can unexpectedly lead to 3,5-diaryl-1,2,4-thiadiazoles. Furthermore, a three-component domino reaction of thioamides, isonitriles, and water can selectively produce 1,2,4-thiadiazolidin-3-ones. The synthesis of 1,3,4-thiadiazoles often proceeds from thiosemicarbazide (B42300) cyclization.

Based on these established methods, this compound would be expected to serve as a precursor for the synthesis of 2-(3-ethylphenyl)-thiazolines and 3,5-bis(3-ethylphenyl)-1,2,4-thiadiazoles under appropriate reaction conditions.

Intramolecular Cyclizations and Rearrangements

In addition to intermolecular reactions, thioamides bearing suitable functional groups can undergo intramolecular cyclization to form fused heterocyclic systems. For instance, secondary 2-(vinyl)thiobenzamide derivatives have been shown to undergo intramolecular cyclization upon treatment with concentrated hydriodic acid to yield 1(3H)-iminobenzo[c]thiophene derivatives. While this specific example involves a pre-functionalized thiobenzamide, it highlights the potential for intramolecular reactions.

For this compound itself, intramolecular cyclization would require the introduction of a reactive group on the ethyl side chain or the phenyl ring. However, rearrangements of intermediates formed during other reactions are also possible. For example, in some thiazole syntheses, the initial kinetic product may rearrange to a more thermodynamically stable isomer. Although direct evidence for intramolecular cyclizations or rearrangements involving an unsubstituted 3-ethyl group is lacking, the principles of organic reactivity suggest that such transformations could be designed and executed with appropriately modified substrates.

Mechanistic Pathways of Thioamide Conversion

The conversion of thioamides like this compound can proceed through several mechanistic pathways, often dictated by the nature of the reactants, catalysts, and the reaction environment. These pathways typically involve the unique reactivity of the thiocarbonyl group, which differs significantly from its carbonyl counterpart due to the lower electronegativity and greater polarizability of sulfur.

Investigation of Intermediate Species and Transition States

The transformation of thioamides often proceeds through the formation of highly reactive intermediates and transition states. The characterization of these transient species is fundamental to understanding the reaction mechanism.

Intermediate Species:

Thiocarbonyl Ylides: In reactions with carbenes or their precursors, thioamides can form thiocarbonyl ylides as key intermediates. These 1,3-dipolar species can undergo various subsequent reactions, including 1,3-electrocyclization to form thiiranes or 1,5-heterocyclization to yield 1,3-thiazole derivatives. uzh.ch

α-Thioiminium Salts: In reactions with α-halo compounds, the initial step is often the formation of an α-thioiminium salt. nih.govbeilstein-journals.org These salts are crucial intermediates in reactions like the Eschenmoser coupling and Hantzsch thiazole synthesis. nih.govbeilstein-journals.org Their stability and subsequent reaction pathways are highly dependent on the substituents and reaction conditions. nih.govbeilstein-journals.org

Thiobenzamide S-oxide: Oxidative metabolism of thiobenzamide can lead to the formation of thiobenzamide S-oxide. nih.govnih.gov This S-oxidized intermediate is considered a critical bioactivation product and is more reactive than the parent thiobenzamide. nih.gov It can be detected as an intermediate in the conversion of thiobenzamide to benzamide (B126). nih.gov

Tetrahedral Intermediates: Nucleophilic attack on the thiocarbonyl carbon leads to the formation of a tetrahedral intermediate. nih.govrsc.org The stability and breakdown of this intermediate are influenced by the electronic properties of the substituents and the leaving group. rsc.org For instance, in transamidation reactions, the collapse of the tetrahedral intermediate is favored by the electronic properties of the amine leaving group. rsc.org

Radical Intermediates: In some transformations, such as the oxidative dimerization of thioamides to 1,2,4-thiadiazoles, radical intermediates are proposed. For example, the reaction of thiobenzamide with tert-butyl hydroperoxide (TBHP) is thought to proceed through a thiobenzamide radical intermediate. rsc.org

Transition States:

Computational studies, such as Density Functional Theory (DFT), have been employed to model the transition states of thioamide reactions. For example, in the reaction of thioamides with iodonium (B1229267) ylides, the transition state for the C-S bond formation has been calculated. kyoto-u.ac.jpresearchgate.net

The geometry and energy of the transition state are critical in determining the reaction rate and selectivity. For instance, in catalyzed reactions, the catalyst functions by providing an alternative reaction pathway with a lower activation energy, which involves a different transition state. libretexts.orgessentialchemicalindustry.org

Solvation can significantly affect the energy of the transition state. Polar solvents may stabilize the transition state differently than the reactants, thereby influencing the reaction rate. chemrxiv.org

Influence of Catalysis on Reaction Mechanisms

Catalysts play a pivotal role in directing the reaction pathways of thioamides, often enhancing reaction rates and improving selectivity. Both metal-based and metal-free catalysts have been successfully employed in thioamide transformations.

Acid and Base Catalysis: The Eschenmoser coupling reaction, which can be a transformation pathway for primary thioamides, is sensitive to the presence of acids and bases. nih.govbeilstein-journals.org For instance, the use of a mild base like potassium bicarbonate can promote the desired coupling reaction, while a stronger base like triethylamine (B128534) can lead to decomposition. beilstein-journals.org

Metal Catalysis: While many thioamide reactions are metal-free doi.org, transition metals are used in certain transformations. For example, photoredox catalysis using ruthenium or cobalt complexes has been employed for the synthesis of benzothiazoles from thioamides. thieme-connect.com These catalysts facilitate the generation of radical intermediates under mild conditions. thieme-connect.com

Organocatalysis: Organocatalysts, such as N-heterocyclic carbenes (NHCs), can be used to activate thioamides. The nucleophilic attack of the carbene on the thiocarbonyl group can lead to the formation of reactive intermediates. uzh.ch

Enzymatic Catalysis: In biological systems, enzymes can catalyze the metabolism of thioamides. For example, the bacterium Ralstonia pickettii can metabolize thioacetamide (B46855) and thiobenzamide, likely through an oxygenase-mediated mechanism involving the formation of S-oxides. nih.gov

The table below summarizes the effect of different catalysts on thioamide transformations.

| Catalyst Type | Example | Reaction Type | Mechanism Influence |

| Base Catalysis | Potassium Bicarbonate | Eschenmoser Coupling | Promotes the desired coupling by deprotonating the α-thioiminium salt intermediate. beilstein-journals.org |

| Photoredox Catalysis | Ru(bpy)3(PF6)2 | Benzothiazole Synthesis | Facilitates single-electron transfer to generate radical intermediates for C-H functionalization. thieme-connect.com |

| Enzymatic Catalysis | Oxygenase (in R. pickettii) | Thioamide Degradation | Mediates the oxygenation of the sulfur atom to form reactive S-oxide intermediates. nih.gov |

Solvent Effects and Reaction Conditions on Pathway Selectivity

The choice of solvent and other reaction conditions, such as temperature, can have a profound impact on the selectivity of thioamide transformations, often determining which of several possible reaction pathways is favored.

Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are often used in thioamide reactions as they can facilitate the formation of charged intermediates like α-thioiminium salts. nih.govbeilstein-journals.orgbeilstein-journals.org In some cases, the choice of solvent can dramatically alter the product distribution. For example, in the reaction of certain α-bromoamides with thiobenzamide, changing the solvent can switch the outcome between an Eschenmoser coupling product and a Hantzsch thiazole synthesis product. beilstein-journals.orgbeilstein-journals.org Polar solvents can also influence reaction rates by differentially solvating the reactants and the transition state. chemrxiv.org Generally, reactions are less favorable in polar solvents if the reactants are better solvated than the transition state. chemrxiv.org

Temperature: Temperature can influence both the reaction rate and the product distribution. In some cases, higher temperatures may be required to overcome the activation energy barrier for a particular transformation. However, elevated temperatures can also lead to decomposition or the formation of undesired byproducts.

Concentration: The concentration of reactants can also play a role in pathway selectivity, particularly in reactions where dimerization or polymerization of intermediates can occur.

The following table illustrates the influence of solvent on the reaction of an α-bromoamide with thiobenzamide.

| Solvent | Product(s) | Observation |

| Acetonitrile (MeCN) | α-Thioiminium salt | The salt crystallizes from the hot solution. nih.gov |

| Dimethylformamide (DMF) | Eschenmoser Coupling Product | Favored in the presence of a mild base. beilstein-journals.org |

| Trimethyl Phosphite | Thiazole and Methylated Thiazole | Acts as both a polar solvent and a mild thiophile. beilstein-journals.org |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The nature and position of substituents on the aromatic ring and on the nitrogen atom can significantly influence the electronic properties and steric environment of the thioamide functional group, thereby dictating the course and rate of its transformations.

Electronic Effects: The electronic nature of substituents on the benzoyl ring of thiobenzamide derivatives has a pronounced effect on their reactivity. Electron-donating groups (EDGs) at the para-position, such as a methyl or methoxy (B1213986) group, increase the electron density on the thioamide moiety. This can enhance the nucleophilicity of the sulfur atom but may decrease the electrophilicity of the thiocarbonyl carbon. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the thiocarbonyl carbon more susceptible to nucleophilic attack. nih.gov For instance, the hepatotoxicity of thiobenzamide derivatives, which is linked to their metabolic activation, shows a strong dependence on the electronic character of substituents, with Hammett rho values ranging from -2 to -4. nih.gov This indicates that electron-releasing substituents accelerate the bioactivation process.

Steric Effects: Steric hindrance around the thioamide group can significantly impact its reactivity. Ortho-substituents on the benzoyl ring can impede the approach of nucleophiles to the thiocarbonyl carbon, thereby slowing down or even preventing reactions that rely on the formation of a tetrahedral intermediate. nih.gov This steric hindrance is a key factor in abrogating the toxicity of certain thiobenzamide derivatives. nih.gov Similarly, the bulkiness of substituents on the nitrogen atom can influence the conformational preferences of the thioamide and its ability to participate in certain reactions.

Influence on Intermediate Stability: The structural features of thiobenzamide derivatives also affect the stability of the intermediates formed during a reaction. For example, in the formation of α-thioiminium salts, the acidity of the N-H and α-C-H protons is influenced by the substituents on the thioamide and the α-halo reactant. nih.govbeilstein-journals.org This, in turn, determines the ease of deprotonation and the subsequent reaction pathway, be it an Eschenmoser coupling, Hantzsch thiazole synthesis, or elimination to a nitrile. nih.govbeilstein-journals.org

The table below provides a summary of how different structural modifications can influence the reactivity of thiobenzamide derivatives.

| Structural Modification | Effect on Reactivity | Example |

| Electron-donating group (e.g., p-CH3) | Increases electron density on the thioamide, potentially accelerating oxidative metabolism. nih.gov | In some reactions, favors the formation of benzamide over thiobenzamide products. researchgate.net |

| Electron-withdrawing group (e.g., p-NO2) | Decreases electron density, making the thiocarbonyl carbon more electrophilic. | Can influence the product distribution in reactions with α-haloketones. nih.gov |

| Ortho-substituent | Sterically hinders nucleophilic attack on the thiocarbonyl carbon, reducing reactivity and toxicity. nih.gov | Abrogates the hepatotoxicity of thiobenzamide derivatives. nih.gov |

| N-substituents | Can influence the acidity of the intermediate α-thioiminium salt and direct the reaction pathway. nih.govbeilstein-journals.org | The use of thiobenzanilide (B1581041) instead of thiobenzamide can lead to higher yields in certain Eschenmoser coupling reactions. beilstein-journals.org |

Theoretical and Computational Investigations of 3 Ethyl Thiobenzamide Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and bonding characteristics of molecules. For 3-Ethyl-thiobenzamide, we can infer these properties from studies on similar thioamide systems.

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic properties of molecules. Although direct DFT data for this compound is absent from the literature, studies on thiobenzamide (B147508) (TBA) offer valuable insights.

Quantum chemical parameters for thiobenzamide have been calculated using the B3LYP/6-31G* level of theory. These calculations reveal key information about the molecule's electronic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. For thiobenzamide, the HOMO energy (EHOMO) is calculated to be -6.112 eV, while the LUMO energy (ELUMO) is -2.1006 eV. sciencepub.net The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity, with a value of 4.0114 eV for thiobenzamide. sciencepub.net

The presence of an ethyl group at the meta-position of the benzene (B151609) ring in this compound is expected to have a modest electron-donating effect through hyperconjugation. This would likely lead to a slight increase in the HOMO energy and a minor change in the LUMO energy compared to the unsubstituted thiobenzamide. Consequently, the HOMO-LUMO gap for this compound is predicted to be slightly smaller than that of thiobenzamide, suggesting a marginally higher reactivity.

Mulliken charge analysis provides information about the charge distribution within a molecule. For the thioamide group in thiobenzamide, the Mulliken charges on the sulfur, carbon, and nitrogen atoms are -0.413, 0.198, and -0.405, respectively. sciencepub.net These values indicate a significant polarization of the C=S and C-N bonds. The introduction of a 3-ethyl group is unlikely to cause a substantial alteration in these charge distributions within the thioamide moiety itself.

Table 1: Calculated Quantum Chemical Parameters for Thiobenzamide (TBA) using B3LYP/6-31G *

| Parameter | Value |

| EHOMO (eV) | -6.112 |

| ELUMO (eV) | -2.1006 |

| Energy Gap (ΔE) (eV) | 4.0114 |

| Dipole Moment (Debye) | 4.456 |

*Data sourced from a study on thiocarbamides as corrosion inhibitors. sciencepub.net

Table 2: Mulliken Charges on the Thioamide Group of Thiobenzamide

| Atom | Mulliken Charge |

| S | -0.413 |

| C | 0.198 |

| N | -0.405 |

*Data sourced from a study on thiocarbamides as corrosion inhibitors. sciencepub.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a highly accurate description of molecular characteristics. While specific ab initio studies on this compound are not available, the principles of these methods can be discussed in the context of thioamides.

Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasingly accurate approximations to the electronic Schrödinger equation. These methods can be employed to calculate molecular geometries, vibrational frequencies, and electronic properties with high precision. For a molecule like this compound, ab initio calculations would be expected to confirm the planarity or near-planarity of the thioamide group, a characteristic feature of such systems due to the partial double bond character of the C-N bond. They would also provide a detailed picture of the electron correlation effects, which are important for a comprehensive understanding of the bonding and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics simulations.

The conformational landscape of this compound is primarily determined by the rotation around the C-C bond connecting the ethyl group to the benzene ring and the C-N bond of the thioamide group. The rotation around the C(aryl)-C(thioamide) bond is also a factor.

The thioamide group itself is generally planar or near-planar. The barrier to rotation around the C-N bond in thioamides is significant due to p-orbital overlap, leading to distinct E and Z isomers if the nitrogen is substituted. For the primary thioamide in this compound, the two N-H bonds will have different steric environments.

The ethyl group at the meta position introduces additional conformational possibilities. Rotation around the C(aryl)-C(ethyl) bond will lead to different orientations of the methyl group relative to the rest of the molecule. These rotamers are likely to have small energy differences.

Computational methods can be used to generate a potential energy surface by systematically varying the key dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most stable conformations. For this compound, the global minimum is expected to feature a planar thioamide group, with the ethyl group oriented to minimize steric hindrance with the adjacent hydrogen atom on the benzene ring.

Based on the crystal structure of the closely related 3-methylthiobenzamide, the dihedral angle between the aromatic ring and the thioamide fragment is 36.0 (2)°. researchgate.net This suggests that a similar non-planar, but close to planar, conformation would be a stable arrangement for this compound.

Table 3: Selected Crystallographic Data for 3-Methylthiobenzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.717 (5) |

| b (Å) | 10.267 (7) |

| c (Å) | 10.100 (7) |

| β (°) | 97.186 (9) |

| V (Å3) | 794.0 (9) |

*Data from the crystallographic study of 3-methylthiobenzamide. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular interactions.

In a non-polar solvent, the conformational dynamics of this compound would be primarily governed by intramolecular forces and steric effects. In polar or protic solvents, intermolecular interactions, such as hydrogen bonding between the thioamide group and solvent molecules, would play a crucial role. The N-H protons of the thioamide group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

MD simulations would allow for the study of the solvation shell around this compound and the dynamics of solvent exchange. They could also be used to explore the conformational flexibility of the molecule in solution and the timescale of transitions between different conformational states.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry is a valuable tool for predicting the mechanisms and energetics of chemical reactions. For this compound, this could involve studying its reactivity towards various reagents.

Thioamides are known to undergo a variety of reactions, including hydrolysis, oxidation, and reactions with electrophiles and nucleophiles. For instance, the condensation reaction of thiobenzamides in the presence of dimethyl sulfoxide (B87167) and an acid catalyst can lead to the formation of 1,2,4-thiadiazole (B1232254) derivatives. rsc.org Kinetic studies on thiobenzamide have shown that electron-donating groups on the benzene ring enhance the reactivity in such reactions. rsc.org This suggests that this compound, with its electron-donating ethyl group, would be more reactive in this type of condensation than the unsubstituted thiobenzamide.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction kinetics and thermodynamics. For a hypothetical reaction of this compound, computational methods could be used to compare different possible mechanistic pathways and determine the most favorable one. The influence of the 3-ethyl substituent on the reaction energetics could be precisely quantified by comparing the calculated values with those for the unsubstituted thiobenzamide.

Locating Transition States and Reaction Intermediates

A fundamental aspect of understanding any chemical transformation is the characterization of its potential energy surface, which includes the identification of stable intermediates and the transition states that connect them. For reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in locating these critical points.

Methodologies for Locating Critical Points:

Geometry Optimization: The first step involves finding the minimum energy structures of the reactants, products, and any potential intermediates. This is achieved through geometry optimization algorithms that find the coordinates on the potential energy surface where the net forces on all atoms are zero.

Transition State Searching: Locating transition states, which are first-order saddle points on the potential energy surface, is a more complex task. Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms are commonly employed. These methods search for a structure that has a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it connects the desired reactants and products. This calculation traces the minimum energy path downhill from the transition state to the adjacent local minima.

Illustrative Intermediates and Transition States in Thioamide Chemistry:

While specific data for this compound is not extensively available in the literature, we can infer the types of intermediates and transition states from studies on analogous thiobenzamides. For instance, in the acid-catalyzed hydrolysis of a thioamide, a key intermediate would be the protonated thioamide, which activates the thiocarbonyl carbon towards nucleophilic attack by water. The transition state for this step would involve the simultaneous formation of the C-O bond and breaking of the C=S pi bond.

Another important reaction is the tautomerization of thioamides to their thiol-imidate form. Computational studies on thiobenzamide have identified the thiol isomers and the transition states for their interconversion, which involves an intramolecular proton transfer. acs.org

To illustrate the kind of data generated, a hypothetical table for the key geometric parameters of a transition state in a reaction of this compound is presented below.

| Parameter | Bond Length (Å) / Angle (°) |

| C-S Bond Length | 1.85 |

| C-N Bond Length | 1.32 |

| C-O (incoming nucleophile) Distance | 2.10 |

| S-C-N Angle | 118.5 |

| O-C-N Angle | 95.2 |

| Table 1: Hypothetical key geometric parameters for a transition state in a nucleophilic attack on this compound. |

Free Energy Profiles of Thioamide Transformations

While the potential energy surface provides a static picture of a reaction, the free energy profile, which includes entropic and thermal contributions, is crucial for understanding the kinetics and thermodynamics of a reaction under realistic conditions.

Calculating Free Energy Profiles:

The Gibbs free energy of a species is calculated by adding thermal corrections to the electronic energy obtained from quantum mechanical calculations. These corrections are derived from statistical mechanics and are based on the vibrational frequencies, rotational constants, and translational motion of the molecule.

The free energy profile of a reaction is constructed by calculating the free energies of the reactants, intermediates, transition states, and products. The difference in free energy between the reactants and the transition state gives the activation free energy (ΔG‡), which determines the reaction rate. The difference in free energy between the reactants and products gives the reaction free energy (ΔG°), which determines the equilibrium position of the reaction.

Key Transformations of Thioamides:

Hydrolysis: The hydrolysis of thioamides is a fundamental reaction. A computed free energy profile for this process would reveal the rate-determining step, which is typically the nucleophilic attack of water on the thiocarbonyl carbon or the breakdown of the tetrahedral intermediate.

Transamidation: Computational studies on the transamidation of thioamides have provided detailed free energy profiles, elucidating the role of catalysts and the nature of the intermediates involved. nih.gov A hypothetical free energy profile for the transamidation of this compound is depicted in the table below.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 | +18.2 |

| Products | -10.3 |

| Table 2: Hypothetical relative free energies for the species involved in the transamidation of this compound. |

Development and Application of Computational Models for Thioamide Research

The continuous development of computational methods and the increasing power of computers have made in silico studies an indispensable tool in thioamide research. These models are not only used to understand fundamental properties but also to design new thioamide-containing molecules with desired functionalities.

Applications of Computational Models:

Structural and Electronic Properties: Quantum chemical calculations are used to predict the geometric parameters, charge distributions, and molecular orbitals of thioamides. researchgate.net These calculations help in understanding the planarity of the thioamide group, the rotational barrier around the C-N bond, and the nature of the frontier molecular orbitals, which are crucial for predicting reactivity. springerprofessional.de

Spectroscopic Properties: Computational models can accurately predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. This allows for the confident assignment of experimental spectra and can aid in the identification of unknown compounds.

Reaction Mechanisms: As discussed in the previous sections, computational models are extensively used to elucidate the detailed mechanisms of reactions involving thioamides. This includes identifying reaction pathways, characterizing intermediates and transition states, and calculating reaction rates and equilibrium constants.

Drug Design: In the context of medicinal chemistry, computational models are employed in the design of thioamide-based drugs. Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity of a thioamide ligand to a biological target, such as an enzyme or a receptor. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thioamides with their biological activity, guiding the synthesis of more potent and selective drug candidates.

The synergy between computational modeling and experimental work is crucial for advancing our understanding of this compound and the broader class of thioamides. Computational studies provide a theoretical framework for interpreting experimental results and for making predictions that can guide future experimental investigations.

Advanced Spectroscopic Characterization in Mechanistic Elucidation and Structural Dynamics of 3 Ethyl Thiobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation in Reaction Mixtures

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 3-Ethyl-thiobenzamide, both ¹H and ¹³C NMR provide a detailed map of the molecular framework, allowing for precise structural assignment even in complex reaction mixtures.

In a typical reaction scenario, such as the thionation of 3-ethylbenzamide, ¹H NMR can distinguish the starting material, product, and reagents. The aromatic region of the spectrum for this compound is expected to show a complex pattern for the four protons on the 1,3-disubstituted benzene (B151609) ring. The ethyl group would present a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with coupling between them. The two protons of the primary thioamide (-CSNH₂) group are diastereotopic and may appear as two separate broad singlets, the chemical shifts of which are sensitive to solvent and concentration.

¹³C NMR spectroscopy is particularly powerful for confirming the conversion of an amide to a thioamide. The most diagnostic signal is that of the thiocarbonyl carbon (C=S), which is significantly deshielded and appears far downfield, typically in the range of 195-210 ppm. rsc.orgnih.gov This is a dramatic shift from the carbonyl carbon (C=O) of the corresponding amide precursor, which resonates around 165-175 ppm. The remaining carbon signals—four for the distinct aromatic carbons and two for the ethyl group—provide further structural confirmation.

By analyzing NMR data from reaction aliquots, a detailed picture of the reaction progress can be constructed, identifying the consumption of reactants and the formation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for thiobenzamide (B147508) and other substituted thiobenzamides. rsc.orgnih.govresearchgate.net

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | ¹H | 7.30 - 7.90 | Multiplet (m) | Four protons on the substituted ring. |

| -NH₂ | ¹H | 9.50 - 9.90 | Broad Singlet (br s) | Two distinct signals possible; chemical shift is solvent-dependent. |

| Ar-CH₂-CH₃ | ¹H | ~2.70 | Quartet (q) | Coupled to the methyl protons. |

| Ar-CH₂-CH₃ | ¹H | ~1.25 | Triplet (t) | Coupled to the methylene protons. |

| C=S | ¹³C | ~201 | - | Highly deshielded, characteristic of a thiocarbonyl group. |

| Aromatic C (quaternary) | ¹³C | 138 - 140 | - | Two signals for the substituted carbons. |

| Aromatic C (CH) | ¹³C | 125 - 132 | - | Four signals for the protonated carbons. |

| Ar-CH₂-CH₃ | ¹³C | ~29 | - | |

| Ar-CH₂-CH₃ | ¹³C | ~15 | - |

Vibrational Spectroscopy (Infrared and Raman) in Probing Bonding and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule. For this compound, these methods are particularly useful for probing the thioamide moiety and its interactions.

The thioamide group gives rise to several characteristic vibrational bands. Unlike the well-defined C=O stretch in amides (around 1650 cm⁻¹), the C=S stretch is less localized and couples significantly with other vibrations, particularly the C-N stretch. Key characteristic bands for primary thioamides include:

N-H Stretching: Two bands are typically observed in the 3100-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH₂ group. The position and broadness of these bands are highly sensitive to hydrogen bonding, shifting to lower frequencies as intermolecular interactions strengthen.

The "B band": Found in the 1400-1600 cm⁻¹ range, this strong absorption is primarily due to the C-N stretching vibration coupled with N-H bending. scispace.com Its position is a good indicator of the C-N bond order.

The "G band": Located in the 800-900 cm⁻¹ region, this band has a significant contribution from the C=S stretching vibration. scispace.com Substitution of sulfur with selenium results in a significant shift of this band to lower frequencies, confirming its association with the C=S bond.

In a reaction mixture, the disappearance of the strong amide C=O band and the concurrent appearance of the characteristic thioamide B and G bands provide a clear indication of the reaction's progress.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on general values for primary aromatic thioamides. scispace.com

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | IR, Raman | 3100 - 3400 | Medium-Strong (IR) |

| C-H Aromatic Stretch | IR, Raman | 3000 - 3100 | Medium |

| C-H Aliphatic Stretch | IR, Raman | 2850 - 2980 | Medium |

| "B band" (C-N Stretch / N-H Bend) | IR | 1400 - 1600 | Strong |

| C=C Aromatic Stretch | IR, Raman | 1450 - 1600 | Medium |

| "G band" (C=S Character) | IR, Raman | 800 - 900 | Medium |

Mass Spectrometry Techniques for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of compounds and deducing their structure through fragmentation analysis. For the analysis of a this compound synthesis, MS can confirm the mass of the desired product and help identify any impurities or byproducts.

The molecular formula of this compound is C₉H₁₁NS, giving it a monoisotopic mass of approximately 165.06 Da. In electron ionization mass spectrometry (EI-MS), this would be observed as the molecular ion peak (M⁺•). The fragmentation pattern provides structural clues. Key fragmentation pathways for aromatic thioamides often involve:

Alpha-cleavage: Loss of the ethyl group as a radical (•C₂H₅) is a likely pathway, leading to a prominent peak at [M-29]⁺.

Cleavage of the thioamide group: Fragmentation can lead to the formation of a benzonitrile-type ion or a phenyl cation (m/z 77). The molecular ion can also lose the •SH group.

Formation of the benzoyl cation equivalent: Loss of the •NH₂ radical followed by rearrangement could lead to a stable ion.

Analysis of the crude reaction mixture by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation and identification of components, confirming the presence of this compound and characterizing other species formed during the reaction.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 165 | [M]⁺• | [C₉H₁₁NS]⁺• | Molecular Ion |

| 136 | [M - C₂H₅]⁺ | [C₇H₆NS]⁺ | Loss of the ethyl group. |

| 121 | [C₈H₉]⁺ | [C₈H₉]⁺ | Loss of •CSNH₂. |

| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ | Formation of ethylbenzonitrile ion. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Advanced Spectroscopic Methods for Real-time Reaction Monitoring

Modern process analytical technology (PAT) allows for the real-time, in-situ monitoring of chemical reactions, providing a continuous stream of data on species concentration, reaction kinetics, and the formation of transient intermediates. researchgate.net

In-situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR): This technique uses a probe inserted directly into the reaction vessel to collect IR spectra as the reaction proceeds. researchgate.netacs.org For the synthesis of this compound from its corresponding amide, ReactIR is exceptionally powerful. It can simultaneously track the decrease in the intensity of the amide's C=O stretching band (~1650 cm⁻¹) and the increase in the thioamide's characteristic "B band" (~1400-1600 cm⁻¹). researchgate.net This allows for the precise determination of reaction endpoints and provides rich kinetic data that can be used to understand the reaction mechanism and optimize process parameters like temperature and catalyst loading.

On-flow Nuclear Magnetic Resonance (NMR) Spectroscopy (ReactNMR): By flowing the reaction mixture through an NMR spectrometer, it is possible to acquire spectra continuously throughout the reaction. acs.org This method offers greater structural detail than IR, allowing for the simultaneous monitoring of multiple specific protons or carbons on the reactant, intermediate, and product molecules. For this compound synthesis, one could monitor the disappearance of the aromatic signals of the starting material and the appearance of the distinct aromatic and aliphatic signals of the product. This approach is invaluable for identifying and structurally characterizing short-lived intermediates that would be undetectable by conventional offline analysis. acs.org

The combination of these advanced, real-time monitoring techniques provides a comprehensive understanding of the reaction dynamics, enabling the elucidation of complex mechanisms involved in the formation of this compound.

Applications of 3 Ethyl Thiobenzamide and Its Derivatives in Chemical Synthesis and Materials Science

Role as Essential Building Blocks for Diverse Organic Architectures

Thioamides, including derivatives of 3-Ethyl-thiobenzamide, are recognized as important building blocks in organic synthesis. nih.govresearchgate.net Their utility stems from the unique reactivity of the thioamide group, which can participate in a variety of chemical transformations. These compounds are particularly valuable for the preparation of sulfur-containing molecules. nih.gov The thioamide functionality can be readily transformed into other functional groups, making it a versatile synthon for the construction of complex molecular frameworks. researchgate.netresearchgate.net

The synthesis of thioamides themselves can be achieved through various methods, such as the thionation of amides using reagents like Lawesson's reagent or through multi-component reactions like the Willgerodt–Kindler reaction. nih.gov The availability of these synthetic routes makes substituted thiobenzamides, such as this compound, accessible starting materials for further synthetic elaborations. Organic building blocks are fundamental components in the synthesis of more complex organic molecules, serving as the foundational units from which larger and more intricate structures are constructed. cymitquimica.com

Utilization in the Synthesis of Various Heterocyclic Compounds

A significant application of thioamides lies in their use as precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The thioamide moiety, with its nucleophilic sulfur and nitrogen atoms, is well-suited for participating in cyclization and condensation reactions to form various ring systems. researchgate.net

Thiobenzamides and their derivatives can be employed in reactions with various electrophiles to construct heterocycles. For instance, reactions with α-halo ketones or similar bifunctional reagents can lead to the formation of five-membered rings like thiazoles. researchgate.net Dehydrogenative cyclization of N-benzyl thioamides has been shown to be an effective method for synthesizing S-heterocycles such as 1,3-benzothiazines. researchgate.net Furthermore, oxidative dimerization of carbothioamides can yield 1,2,4-thiadiazoles. researchgate.net Multicomponent reactions involving β-ketothioamides have been developed to synthesize complex heterocyclic systems like furo[2,3-b]pyrrole derivatives. researchgate.net These examples, while not specific to this compound, illustrate the general reactivity patterns of thioamides and highlight the potential of this compound as a precursor to a variety of heterocyclic structures.

Applications in Coordination Chemistry as Ligands for Metal Complexes

The thioamide functional group possesses excellent coordinating properties, making thiobenzamide (B147508) derivatives valuable ligands in coordination chemistry. icm.edu.plresearchgate.net The presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) allows for versatile coordination behavior with a wide range of metal ions. icm.edu.plresearchgate.net

Chelation Behavior and Donor Atom Preferences

Thioamides typically act as bidentate ligands, coordinating to metal ions through both the sulfur and nitrogen atoms of the thioamide group to form stable chelate rings. researchgate.netmdpi.com The specific coordination mode can be influenced by factors such as the nature of the metal ion, the substituents on the thioamide, and the reaction conditions. ucj.org.ua In some cases, thioamides can also act as monodentate ligands, coordinating only through the sulfur atom. The tautomeric form of the thioamide (thionic vs. thiol) can also influence the stereochemistry of the resulting metal complex. ucj.org.ua For instance, the thionic form may favor a trans-position of ligands, while the thiol form can lead to a cis-position in square-planar complexes. ucj.org.ua

Synthesis and Characterization of Metal-Thioamide Complexes

A variety of transition metal complexes involving thioamide ligands have been synthesized and characterized. researchgate.netjocpr.com These complexes are typically prepared by reacting a metal salt with the thioamide ligand in a suitable solvent. jocpr.com The resulting complexes can exhibit different geometries, such as octahedral, square-planar, or tetrahedral, depending on the metal ion and the ligand. researchgate.net

Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, along with elemental analysis and magnetic susceptibility measurements, are commonly used to characterize these complexes. researchgate.netjocpr.com For example, in the IR spectra of metal-thioamide complexes, shifts in the vibrational frequencies of the C=S and N-H bonds can provide evidence of coordination. researchgate.net

Table 1: Examples of Characterized Metal Complexes with Thioamide-Containing Ligands

| Metal Ion | Ligand | Proposed Geometry | Characterization Methods |

|---|---|---|---|

| Fe(II), Co(II) | 3-thionicotinoylaminodibenzofuran | Octahedral | Elemental analysis, IR, UV-Vis, NMR, EPR, conductivity, magnetic susceptibility |

| Ni(II), Cu(II) | 3-thionicotinoylaminodibenzofuran | Square-planar | Elemental analysis, IR, UV-Vis, NMR, EPR, conductivity, magnetic susceptibility |

| Zn(II) | 3-thionicotinoylaminodibenzofuran | Tetrahedral | Elemental analysis, IR, UV-Vis, NMR, EPR, conductivity, magnetic susceptibility |

| Cu(II) | Benzimidazole-2-N-(4-methoxyphenyl)carbothioamide | Dimeric structures | Elemental analysis, IR spectroscopy |

Catalytic Properties of Metal-Thioamide Complexes

Metal complexes containing thioamide and related ligands have shown promise in catalysis. icm.edu.pl The electronic and steric properties of the thioamide ligand can be tuned to influence the catalytic activity of the metal center. For example, palladium complexes with thiosemicarbazone ligands, which are structurally related to thioamides, have been used as catalysts in Mizoroki-Heck coupling reactions. mdpi.com

A notable example of catalysis involving a thioamide complex is the use of an acridine-based ruthenium complex for the hydrogenation of thioamides. acs.org This reaction demonstrates that the metal center can activate the thioamide functionality, suggesting that metal-thioamide complexes could be developed for a range of catalytic transformations. acs.org The ability of the ligand to cooperate with the metal center is a key aspect of modern catalyst design. nih.gov

Integration into Polymer Chemistry and Advanced Materials

The unique properties of the thioamide group also make it an attractive component for the design of advanced materials and polymers. Thioacrylates, for instance, have been explored as a class of monomers for controlled radical polymerization, leading to the synthesis of functional polymers. researchgate.net

A significant development in this area is the incorporation of thiobenzamide derivatives into polymer backbones. In one study, a lactide functionalized with 4-hydroxythiobenzamide (B41779) was copolymerized with L-lactide to create a biodegradable polymer. rsc.org This material was fabricated into microparticles that could slowly release the thiobenzamide over several weeks. rsc.org This approach demonstrates the potential for creating polymer-based systems for the long-term delivery of thiobenzamide-containing molecules. rsc.org Given that some thiobenzamides are precursors to hydrogen sulfide (B99878) (H₂S), a biologically important signaling molecule, such materials could have applications in medicine. rsc.org

Table 2: Research Findings on Thiobenzamide-Functionalized Polymers

| Polymer System | Functional Monomer | Key Finding | Potential Application |

|---|---|---|---|

| Poly(lactic acid) copolymer | Lactide functionalized with 4-hydroxythiobenzamide | Slow release of thiobenzamide from microparticles over 4 weeks. rsc.org | Long-term delivery of H₂S precursors. rsc.org |

The ability to functionalize polymers with thiobenzamides opens up possibilities for creating new materials with tailored properties and functionalities, with potential applications in fields ranging from drug delivery to materials science. icm.edu.plrsc.org

Future Perspectives and Emerging Research Directions in 3 Ethyl Thiobenzamide Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of thioamides, including 3-Ethyl-thiobenzamide, has traditionally relied on reagents like Lawesson's reagent or phosphorus pentasulfide, which present challenges related to harsh reaction conditions, poor atom economy, and toxic byproducts. mdpi.com The future of this compound synthesis lies in the development of greener and more sustainable alternatives that align with the principles of modern chemistry.

Key emerging trends focus on:

Elemental Sulfur as a Green Thionating Agent: Elemental sulfur is an abundant, non-toxic, and environmentally benign reagent. mdpi.com Recent advancements have demonstrated its utility in three-component reactions involving aldehydes, amines, and sulfur to produce a wide range of thioamides. mdpi.comnih.gov Future research will likely focus on optimizing catalyst-free and solvent-free conditions for the synthesis of this compound from 3-ethylbenzaldehyde, an amine, and elemental sulfur, potentially utilizing microwave assistance to shorten reaction times. mdpi.com

Catalyst-Free and Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step, minimizing waste and simplifying procedures. nih.gov The development of a catalyst-free, one-pot synthesis for this compound would represent a significant step towards sustainability. mdpi.com Researchers are exploring protocols in water or under neat (solvent-free) conditions, which are considered remarkable for their clean reaction profiles. mdpi.com

Flow Chemistry for Continuous Production: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow chemistry setup could enable more efficient and reproducible production, which is particularly relevant for potential industrial applications.

A comparison of traditional versus emerging sustainable synthetic approaches is outlined below.

| Feature | Traditional Methods (e.g., Lawesson's Reagent) | Emerging Sustainable Methods |

| Sulfur Source | Organophosphorus Sulfides | Elemental Sulfur (S₈), Sodium Disulfide mdpi.com |

| Conditions | Often require high temperatures, anhydrous solvents | Milder conditions, often catalyst-free, solvent-free, or in water mdpi.com |

| Atom Economy | Moderate to low | High (especially in MCRs) |

| Byproducts | Phosphine oxides, often toxic | Minimal and less hazardous |

| Environmental Impact | Significant | Reduced |

In-depth Mechanistic Understanding of Complex Thioamide Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. While the general pathways for many thioamide syntheses are known, the precise role of catalysts, intermediates, and substituent effects—such as those from the 3-ethyl group—warrants deeper investigation.

Future mechanistic studies on this compound will likely concentrate on:

Computational Elucidation of Reaction Pathways: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surfaces of chemical reactions. researchgate.netresearchgate.net For this compound, DFT studies can be employed to investigate the mechanisms of its formation, such as the decomposition of N'-benzoylthioureas, and determine whether the presence of an electron-donating ethyl group favors specific pathways. researchgate.net Such studies can clarify the thermodynamics and kinetics of competing reaction channels. researchgate.netnih.gov

Spectroscopic Identification of Intermediates: The use of advanced spectroscopic techniques, such as time-resolved transient absorption spectroscopy, can help identify and characterize short-lived intermediates in thioamide reactions. nih.gov This experimental approach, when combined with computational data, can provide a comprehensive picture of the reaction mechanism, including the potential involvement of radical or zwitterionic species. mdpi.comnih.gov

Kinetics and Substituent Effects: Systematic kinetic studies on a series of 3-substituted thiobenzamides can quantify the electronic and steric influence of the substituent on reaction rates. Understanding how the 3-ethyl group in this compound modulates the reactivity of the thioamide functional group is essential for its application in more complex synthetic sequences, such as cycloaddition reactions. rsc.org

Advancements in Computational Tools for Predictive Thioamide Chemistry

Computational chemistry is transitioning from a tool for explaining observed phenomena to a predictive powerhouse for designing new molecules and reactions. For this compound and its derivatives, computational tools will be pivotal in forecasting their properties and reactivity.

Emerging directions in this area include: